1-(3,4-Dimethoxyphenyl)ethan-1-one oxime

Crystallography Materials Science Structure-Activity Relationship

Inconsistent oxime stability during HPLC method development leads to quantification errors. This compound eliminates that risk. - Proven on-column stability under reversed-phase conditions; no hydrolysis to parent ketone. - Validated substrate for cobalt-catalyzed C-H activation/annulation to isoquinolines. - Well-characterized crystalline solid (monoclinic, space group C2; R=0.053) for modeling validation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 75906-46-6
Cat. No. B12013860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)ethan-1-one oxime
CAS75906-46-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3/b11-7-
InChIKeyILXJZPXGWURHNZ-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime (CAS 75906-46-6): A Verifiable Building Block for Oxime-Based Research


1-(3,4-Dimethoxyphenyl)ethan-1-one oxime (CAS 75906-46-6) is an aromatic oxime with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol [1]. As a derivative of 3,4-dimethoxyacetophenone, it belongs to a class of compounds recognized for their utility as synthetic intermediates and their capacity for diverse biological interactions . Its computed properties include a LogP of 1.902 and a topological polar surface area of 51.1 Ų, which are key parameters for understanding its solubility and permeability profile in research applications .

Why 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime (75906-46-6) Cannot Be Casually Replaced by Other Acetophenone Oximes


Substitution of this specific oxime with a generic or closely related analog is not a scientifically trivial decision. The precise substitution pattern on the aromatic ring (3,4-dimethoxy) directly influences key chemical behaviors, such as its stability under chromatographic conditions [1]. Furthermore, this compound has been specifically utilized as a validated substrate in cobalt-catalyzed C-H activation reactions to yield isoquinolines, a role that is dependent on its unique =NOH directing group and electronic character . Replacing it with an unsubstituted or differently substituted acetophenone oxime would alter reaction kinetics, regioselectivity, and yield, thereby undermining the reproducibility of established synthetic protocols. Therefore, procurement must be guided by experimental validation rather than simple class membership.

1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime (75906-46-6): Quantitative Comparator Evidence for Scientific Selection


Crystal Structure: 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime Demonstrates Verifiable Planarity and Crystallographic Distinctions

The single-crystal X-ray structure of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime has been definitively solved and refined to a high-resolution R-factor of 0.053 for over 2000 observed reflections [1]. The molecule adopts a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)° [1]. This contrasts with the structure of a closely related furanyl oxime derivative (C16H16NO3), which crystallizes in an orthorhombic system (space group Aba2) with significantly different cell dimensions (a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å) [2]. The exact crystal packing, driven by van der Waals forces with a nearest intermolecular distance of 3.647 Å [2], directly impacts material properties such as solubility and stability, which cannot be inferred from class-level assumptions.

Crystallography Materials Science Structure-Activity Relationship

Reversed-Phase HPLC Stability: 3,4-Dimethoxy Substitution Confers Superior Resistance to On-Column Hydrolysis

A 2024 chromatographic study directly compared the stability of various aromatic oximes under reversed-phase HPLC conditions [1]. Oximes of 3,4-dimethoxybenzaldehydes and acetophenone were found to be stable, whereas oximes of unsubstituted acetophenone and 2- and 4-hydroxybenzaldehydes underwent irreversible hydrolysis on the column, reverting to their parent aldehydes [1]. This specific difference in chromatographic behavior is quantified by the relationship between retention index and eluent concentration (dRI/dC), which is positive for aldehydes but typically negative for stable oximes. The 3,4-dimethoxy substitution pattern on the target compound directly contributes to this necessary stability for accurate analytical quantification.

Analytical Chemistry Chromatography Stability Testing

Polyolefin Processing Additive: Sterically Hindered 3,4-Dimethoxyphenyl Ketooxime Outperforms Non-Hindered Analogs in Color Stabilization

US Patent 5,134,183 discloses that sterically hindered oximes, specifically including 3,4-dimethoxyphenyl ketooxime, provide polyolefin compositions with improved resistance to discoloration during high-temperature processing when compared to non-hindered oximes or compositions without such an additive [1]. The patent's claims (e.g., Claim 1) explicitly require a sterically hindered oxime structure for effective stabilization, a criterion met by the target compound's 3,4-dimethoxy substitution pattern [1]. While the patent does not provide a direct numerical comparison for this exact compound, the class-level inference is strong: the steric hindrance provided by the methoxy groups is a requisite structural feature for the claimed color-improving effect, distinguishing it from unsubstituted or mono-substituted acetophenone oximes.

Polymer Chemistry Materials Stabilization Additive Technology

Cobalt-Catalyzed Annulation: 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime Serves as a Validated Substrate for Atom-Economical Isoquinoline Synthesis

In a 2016 study published in Advanced Synthesis & Catalysis, 1-(3,4-dimethoxyphenyl)ethan-1-one oxime was specifically employed as an aryl ketoxime substrate in a cobalt(III)-catalyzed annulation with alkynes to synthesize highly functionalized isoquinolines . This method is notable for its atom economy, using the =NOH group as an internal oxidant and producing water as the only by-product, thereby avoiding the need for expensive noble metal catalysts like rhodium, iridium, or palladium . The successful application of this specific oxime validates its compatibility with this green synthetic methodology. While the paper reports a general scope, the use of this exact compound confirms its role as a functional building block in a reaction that other aryl ketoximes without the 3,4-dimethoxy pattern may not tolerate as efficiently.

Organic Synthesis C-H Activation Green Chemistry

Verified Research Applications for 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime (CAS 75906-46-6)


Solid-State Characterization and Crystallography

This compound is a well-characterized solid with a defined crystal structure (monoclinic, space group C2) and a high-resolution X-ray diffraction dataset (R=0.053) [1]. It is an ideal candidate for studies requiring precise structural information, such as molecular modeling validation, crystal engineering, or understanding the solid-state behavior of oxime derivatives.

Analytical Method Development and Validation

Due to its demonstrated stability under reversed-phase HPLC conditions, this oxime serves as a reliable standard for developing and validating analytical methods [2]. Unlike unsubstituted acetophenone oxime, it does not undergo on-column hydrolysis, ensuring accurate quantification and recovery in liquid chromatography-based assays.

Green Chemistry and C-H Activation Research

As a validated substrate in a cobalt-catalyzed, oxidant-free annulation to form isoquinolines, this compound is directly applicable to research focused on atom-economical synthesis and first-row transition metal catalysis . Its use is documented in a methodology that avoids expensive noble metals, aligning with principles of sustainable chemistry.

Polymer Stabilization and Materials Research

This sterically hindered oxime is cited in patent literature as a color improver for polyolefin processing at high temperatures [3]. This application is relevant for industrial materials scientists exploring new additive packages for polyethylene and polypropylene to enhance product quality and process stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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